Eflornitina

Descripción general

Descripción

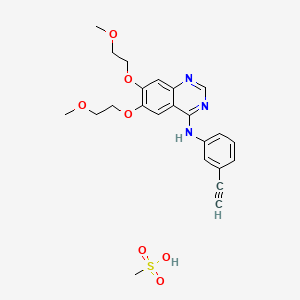

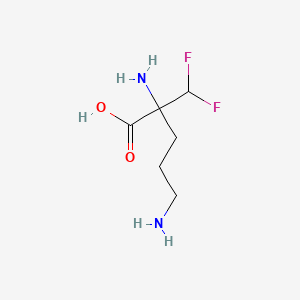

Eflornitina, también conocida como α-difluorometilornitina, es un medicamento utilizado principalmente para tratar la tripanosomiasis africana (enfermedad del sueño) y el crecimiento excesivo del vello facial en mujeres. Se desarrolló en la década de 1970 y se incorporó al uso médico en 1990. This compound es un inhibidor irreversible de la enzima ornitina descarboxilasa, que juega un papel crucial en la biosíntesis de las poliaminas .

Mecanismo De Acción

Eflornitina ejerce sus efectos inhibiendo irreversiblemente la enzima ornitina descarboxilasa, que es la primera y limitante de la velocidad en la biosíntesis de poliaminas. Las poliaminas son esenciales para la proliferación, diferenciación y supervivencia celular. Al inhibir esta enzima, la this compound reduce los niveles de poliaminas, inhibiendo así el crecimiento y la proliferación celular. Este mecanismo es particularmente efectivo contra el parásito Trypanosoma brucei, que causa la tripanosomiasis africana .

Compuestos similares:

Difluorometilornitina: Un compuesto estrechamente relacionado con efectos inhibitorios similares sobre la ornitina descarboxilasa.

Melarsoprol: Otro fármaco utilizado en el tratamiento de la tripanosomiasis africana, pero con un mecanismo de acción diferente.

Nifurtimox: A menudo se usa en combinación con this compound para tratar la enfermedad del sueño.

Singularidad de la this compound: this compound es única debido a su inhibición irreversible de la ornitina descarboxilasa, lo que la hace muy efectiva en la reducción de los niveles de poliaminas y la inhibición de la proliferación celular. Su doble aplicación en el tratamiento de la tripanosomiasis africana y el crecimiento excesivo del vello facial destaca su versatilidad y potencial terapéutico .

Aplicaciones Científicas De Investigación

Eflornitina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la química orgánica sintética para la preparación de varios derivados.

Biología: Se estudia su papel en la inhibición de la ornitina descarboxilasa y sus efectos en la biosíntesis de poliaminas.

Medicina: Se utiliza en el tratamiento de la tripanosomiasis africana y como crema tópica para reducir el crecimiento del vello facial en mujeres. También se está investigando su potencial en el tratamiento del cáncer debido a su capacidad para inhibir la proliferación celular.

Análisis Bioquímico

Biochemical Properties

Eflornithine acts as an irreversible inhibitor of ornithine decarboxylase, the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine . By inhibiting this enzyme, eflornithine prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines within the cell. This inhibition is particularly significant in rapidly proliferating cells, such as cancer cells, where polyamine synthesis is upregulated .

Eflornithine interacts with ornithine decarboxylase by binding to its active site and undergoing decarboxylation with the aid of the cofactor pyridoxal 5’-phosphate . This binding is irreversible, effectively “suiciding” the enzyme and preventing it from catalyzing further reactions .

Cellular Effects

Eflornithine has profound effects on various cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by reducing polyamine levels, which are critical for cell proliferation and survival . In neuroblastoma cells, eflornithine has been shown to induce senescence and suppress neurosphere formation, indicating a cytostatic effect .

Eflornithine also affects cell signaling pathways and gene expression. For instance, it has been observed to downregulate the expression of oncogenes such as MYCN and LIN28B in neuroblastoma cells, thereby restoring the balance of the LIN28/Let-7 metabolic pathway . Additionally, eflornithine influences cellular metabolism by altering the levels of metabolites involved in polyamine biosynthesis .

Molecular Mechanism

At the molecular level, eflornithine exerts its effects primarily through the inhibition of ornithine decarboxylase . By binding irreversibly to the enzyme’s active site, eflornithine prevents the natural substrate, ornithine, from accessing the site and undergoing decarboxylation . This inhibition leads to a decrease in polyamine levels, which in turn affects various cellular processes such as DNA synthesis, cell cycle progression, and apoptosis .

Eflornithine’s inhibition of ornithine decarboxylase also impacts gene expression. For example, it has been shown to decrease the expression of MYCN and LIN28B, which are involved in the regulation of cancer stem cells and glycolytic metabolism . This downregulation contributes to the compound’s anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eflornithine can change over time. Studies have shown that continuous treatment with eflornithine is required to maintain its inhibitory effects on ornithine decarboxylase, as the enzyme is continually regenerated . When treatment is ceased, the functional activity of ornithine decarboxylase increases, leading to a resumption of polyamine synthesis and cell proliferation .

Eflornithine is generally stable under laboratory conditions, but its long-term effects on cellular function can vary. For instance, in studies involving topical application for facial hirsutism, the benefits of eflornithine were lost after an 8-week no-treatment period, with hair growth returning to its pretreatment rate .

Dosage Effects in Animal Models

The effects of eflornithine vary with different dosages in animal models. In studies involving pregnant rats and rabbits, oral administration of eflornithine during the period of organogenesis resulted in embryolethality at doses equivalent to the recommended human dose . This indicates a potential for toxicity at high doses.

In other animal studies, eflornithine has been shown to prevent or delay tumor formation in mice injected with neuroblastoma cells . The compound’s efficacy in these models is dose-dependent, with higher doses generally producing more pronounced anti-tumor effects .

Metabolic Pathways

Eflornithine is involved in the metabolic pathway of polyamine biosynthesis. By inhibiting ornithine decarboxylase, eflornithine reduces the production of polyamines such as putrescine, spermidine, and spermine . This inhibition affects various metabolic processes, including the regulation of cancer stem cells and glycolytic metabolism .

Additionally, eflornithine has been shown to alter the levels of metabolites not previously described in certain cell types, such as bloodstream form trypanosomes . These changes highlight the compound’s broad impact on cellular metabolism.

Transport and Distribution

Eflornithine is transported and distributed within cells and tissues through specific transport systems. Studies have identified that eflornithine uses a cationic amino acid transport system, particularly system y+ and organic cation transporters, to cross cell membranes . This transport is sodium-independent and can be inhibited by the presence of other amino acids, such as ornithine .

Eflornithine’s volume of distribution is relatively low, and it does not specifically bind to human plasma proteins . This suggests that the compound is widely distributed within the body but does not accumulate significantly in any particular tissue.

Subcellular Localization

The subcellular localization of eflornithine is primarily within the cytoplasm, where it interacts with ornithine decarboxylase . This localization is crucial for its inhibitory effects on polyamine biosynthesis. Additionally, eflornithine has been shown to affect the subcellular localization of other proteins, such as p27Kip1, which is involved in cell cycle regulation and migration .

In neuroblastoma cells, treatment with eflornithine leads to the accumulation of p27Kip1 in the cytoplasm, where it exerts its effects on cell migration and invasion . This highlights the compound’s ability to influence the localization and function of key regulatory proteins within the cell.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Eflornitina se puede sintetizar mediante un proceso de varios pasos que implica la reacción de ornitina con difluorometilornitina. La ruta sintética generalmente involucra los siguientes pasos:

Protección de los grupos amino: Los grupos amino de la ornitina se protegen utilizando un grupo protector adecuado.

Introducción del grupo difluorometilo: La ornitina protegida se hace reaccionar luego con un agente de difluorometilación para introducir el grupo difluorometilo.

Desprotección: Los grupos protectores se eliminan para producir this compound.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando pasos similares a los mencionados anteriormente, con optimización para el rendimiento y la pureza. El proceso incluye medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Eflornitina experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o difluorometilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles en condiciones básicas.

Productos principales formados:

Oxidación: Formación de óxidos y otros derivados oxidados.

Reducción: Formación de derivados de this compound reducidos.

Sustitución: Formación de compuestos de this compound sustituidos con varios grupos funcionales.

Comparación Con Compuestos Similares

Difluoromethylornithine: A closely related compound with similar inhibitory effects on ornithine decarboxylase.

Melarsoprol: Another drug used in the treatment of African trypanosomiasis, but with a different mechanism of action.

Nifurtimox: Often used in combination with eflornithine for treating sleeping sickness.

Uniqueness of Eflornithine: Eflornithine is unique due to its irreversible inhibition of ornithine decarboxylase, making it highly effective in reducing polyamine levels and inhibiting cell proliferation. Its dual application in treating both African trypanosomiasis and excessive facial hair growth highlights its versatility and therapeutic potential .

Propiedades

IUPAC Name |

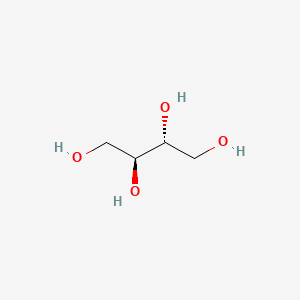

2,5-diamino-2-(difluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCYCQAOQCDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96020-91-6 (mono-hydrochloride, monohydrate) | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020467 | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eflornithine prevents hair growth by inhibiting the anagen phase of hair production. This occurs by eflornithine irreversibly binding (also called suicide inhibition) to ornithine decarboxylase (ODC) and physically preventing the natural substrate ornithine from accessing the active site., There are no studies examining the inhibition of the enzyme ornithine decarboxylase (ODC) in human skin following the application of topical eflornithine. However, there are studies in the literature that report the inhibition of ODC activity in skin following oral eflornithine. It is postulated that topical eflornithine hydrochloride irreversibly inhibits skin ODC activity. This enzyme is necessary in the synthesis of polyamines. Animal data indicate that inhibition of ornithine decarboxylase inhibits cell division and synthetic functions, which affect the rate of hair growth. VANIQA has been shown to retard the rate of hair growth in non-clinical and clinical studies., Eflornithine (alpha-difluoromethylornithine) hydrochloride has hair growth retarding properties. The mechanism(s) by which topically applied eflornithine hydrochloride reduces hair growth has not been fully elucidated. Results of several studies using oral eflornithine hydrochloride indicate that the drug may inhibit ornithine decarboxylase (ODC), an enzyme that catalyzes the biosynthesis of intracellular polyamines required for cell division and differentiation. Limited animal data indicate that such inhibition of cell division and differentiation may affect the rate of hair growth. The manufacturer of topical eflornithine hydrochloride states that there are no published studies in humans on the ODC inhibitory potential of topical eflornithine hydrochloride. | |

| Record name | Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eflornithine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

70052-12-9, 68278-23-9 | |

| Record name | Eflornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DFMO HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eflornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFLORNITHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eflornithine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.